molecular formula C24H28N4O4 B606663 Chroman 1 CAS No. 1273579-40-0

Chroman 1

Cat. No.: B606663
CAS No.: 1273579-40-0
M. Wt: 436.5 g/mol
InChI Key: ROFMCPHQNWGXGE-SFHVURJKSA-N
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Mechanism of Action

Chroman 1 acts as a ROCK inhibitor, more potent against ROCK2 (IC50=1 pM) than ROCK1 (IC50=52 pM). It also has inhibitory activity against MRCK .

Safety and Hazards

Chroman 1 is considered toxic and can cause irritation to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman 1 can be synthesized through a series of chemical reactions involving the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins. This process involves an oxa-Michael/1,6-conjugated addition reaction, which provides an efficient method for constructing functionalized chroman-spirobenzofuran-2-one scaffolds . The reaction typically yields high diastereoselectivity and excellent yields (up to 90%) under optimized conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. The process may include steps such as condensation reactions, cyclization, and purification using chromatography techniques. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Chroman 1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding chromanone derivatives.

    Reduction: Reduction reactions can convert chromanone derivatives back to chroman.

    Substitution: Substitution reactions can introduce different functional groups into the chroman ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various chromanone derivatives, which exhibit diverse biological activities and can be further functionalized for specific applications .

Comparison with Similar Compounds

Chroman 1 is unique due to its high selectivity for ROCK2 over ROCK1 and other related kinases. Similar compounds include:

    Y-27632: A well-known ROCK inhibitor with less selectivity between ROCK1 and ROCK2.

    Fasudil: Another ROCK inhibitor used clinically for its vasodilatory effects but with broader kinase inhibition.

    H-1152: A selective ROCK inhibitor with higher potency for ROCK1 compared to ROCK2.

This compound’s uniqueness lies in its greater than 2000-fold selectivity for ROCK2 over ROCK1, making it a valuable tool for studying ROCK2-specific pathways and applications .

Properties

IUPAC Name

(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFMCPHQNWGXGE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735357
Record name (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273579-40-0
Record name (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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